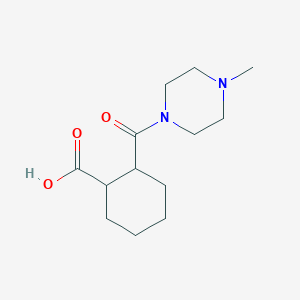

2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

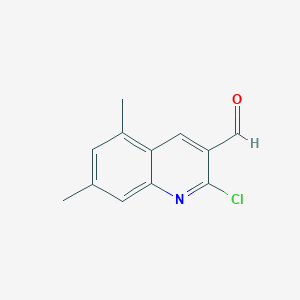

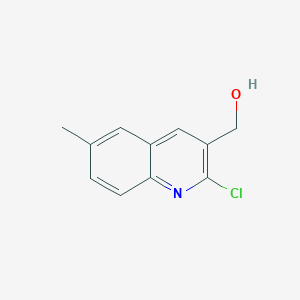

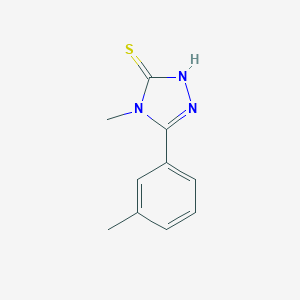

This would typically include the compound’s systematic name, its common name if it has one, and its structural formula.

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Organic Synthesis

- Synthesis of Piperazine Derivatives: A study by Veerman et al. (2003) details the synthesis of 2-substituted and 2,5-disubstituted piperazine-3,6-diones from alpha-amino acids. This method involves the selective reduction of a carbonyl group and subsequent trapping by a C2-side chain to produce 2,6-bridged piperazine-3-ones, highlighting the compound's utility in complex organic synthesis processes (Veerman et al., 2003).

Pharmacological Research

- Anticancer Activity: Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating them for anticancer activity. This study demonstrates the potential of these derivatives in the development of new anticancer agents (Kumar et al., 2013).

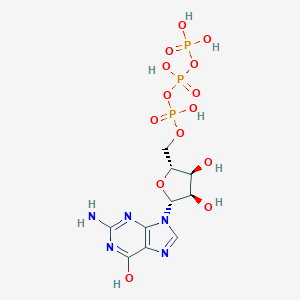

Molecular Biology and Biochemistry

- Peptide Derivatization for Mass Spectrometry: Qiao et al. (2011) utilized piperazine-based derivatives for the derivatization of carboxyl groups on peptides, significantly improving ionization efficiency in mass spectrometry analyses. This application is crucial for enhancing the sensitivity and accuracy of peptide identification in proteome studies (Qiao et al., 2011).

Materials Science

- Supramolecular Assemblies: Chen and Peng (2008) reported the formation of supramolecular networks using piperazine with various dicarboxylic and hydroxy-carboxylic acids. This research highlights the role of piperazine derivatives in the design and development of novel materials with potential applications in nanotechnology and materials science (Chen & Peng, 2008).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new reactions that could be explored, new applications for the compound, or ways to improve its synthesis.

I hope this helps! If you have any other questions, feel free to ask.

Propiedades

IUPAC Name |

2-(4-methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h10-11H,2-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZDSAVFHPKHNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308489 |

Source

|

| Record name | 2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |

CAS RN |

331947-27-4 |

Source

|

| Record name | 2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.